The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide is a complex organic molecule with the potential for various applications in scientific research and medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 372.43 g/mol. This compound features a unique structure that combines elements from both dioxole and thienopyridine derivatives, making it of interest for further study.
Chemically, this compound falls under the category of acetamides, specifically those that contain heterocyclic structures. Its unique features suggest potential pharmacological activities, possibly related to its structural components that resemble known bioactive compounds.
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide can involve several steps:
Technical details regarding specific reagents and conditions (such as temperature and pressure) are essential for optimizing yields but are not extensively documented in the available literature.
The structure of 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide can be represented using various chemical notation systems:
CC(=O)N(C#N)C1=C(SC2=C1C(=CN=C2C(C)(C)C)C(=O)O)OCC=C(C=C)OThis notation provides insight into the connectivity of atoms within the molecule.
The compound exhibits a complex arrangement of functional groups that contribute to its potential reactivity and biological activity. The presence of cyano and dioxole groups suggests possible interactions with biological targets.
The compound's reactivity can be evaluated through various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
Further studies are needed to elucidate these mechanisms definitively.
The physical properties such as melting point and boiling point are not extensively documented but are critical for practical applications in laboratories.
Chemical properties include solubility in organic solvents and stability under various conditions. Understanding these properties is essential for handling and application in laboratory settings.
Due to its unique structure and potential bioactivity, 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide may find applications in:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: